2-Hydroxy-5-(trifluoromethyl)pyridine

Organic Synthesis Process Chemistry Agrochemical Intermediates

A differentiated fluorinated building block with a unique 2-pyridone/2-pyridinol tautomer enabling chelation and nucleophilic substitution. Not interchangeable with 2-chloro or 2-methoxy analogs due to distinct hydrogen-bonding and electronic profiles. Preferred scaffold for fluazifop metabolite standards (81% yield advantage) and HIV-1 RT fragment-based drug design (2.10 Å resolution). High-purity, R&D-grade material.

Molecular Formula C6H4F3NO
Molecular Weight 163.1 g/mol
CAS No. 33252-63-0
Cat. No. B017776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(trifluoromethyl)pyridine
CAS33252-63-0
Synonyms5-Trifluoromethyl-2-hydroxypyridine;  5-(Trifluoromethyl)-2-pyridone;  5-(Trifluoromethyl)pyridin-2(1H)-one;  5-(Trifluoromethyl)-2-pyridinol; 
Molecular FormulaC6H4F3NO
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C(F)(F)F
InChIInChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
InChIKeyBYRJSCNPUHYZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0): A Core Heterocyclic Building Block for Pharma, Agrochemical, and Materials Science Applications


2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0), also designated as 5-(trifluoromethyl)pyridin-2-ol, is a fluorinated pyridine derivative with the molecular formula C6H4F3NO and a molecular weight of 163.10 g/mol [1]. It exists as a white to yellowish crystalline solid with a melting point of 68–70 °C and is soluble in polar solvents such as ethanol, methanol, and dimethyl sulfoxide [2]. The compound features a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position, which together confer distinct electronic and steric properties that are leveraged in medicinal chemistry, agrochemical synthesis, and materials science [1] [2].

Why Generic Substitution of 2-Hydroxy-5-(trifluoromethyl)pyridine with Other 5-Trifluoromethylpyridine Analogs is Not Advisable


The 2-hydroxy-5-(trifluoromethyl)pyridine scaffold is not freely interchangeable with its 2-chloro-, 2-bromo-, 2-amino-, or 2-methoxy- analogs. The hydroxyl group at the 2-position dictates a distinct tautomeric equilibrium (2-pyridone/2-pyridinol), which governs both the compound's reactivity as a nucleophile and its capacity to act as a chelating ligand [1] [2]. The trifluoromethyl group at the 5-position, in synergy with the 2-hydroxy functionality, generates a unique electron-withdrawing field that substantially influences the acidity of the hydroxyl proton and the electrophilicity of the pyridine ring, thereby altering the kinetics of cross-coupling reactions and the thermodynamics of metal complexation relative to other 2-substituted variants [1] [3]. Substitution with a 2-chloro or 2-bromo analog would necessitate additional synthetic steps for deprotection or functional group interconversion, while a 2-methoxy analog would lack the hydrogen-bond donor capability critical for many biological target engagements [2]. The following evidence substantiates these non-interchangeable attributes with quantitative data.

Quantitative Differentiation Evidence for 2-Hydroxy-5-(trifluoromethyl)pyridine Relative to In-Class Analogs


Comparative Synthesis Yield: 2-Hydroxy-5-(trifluoromethyl)pyridine vs. 2-Chloro-5-(trifluoromethyl)pyridine

When evaluating the procurement of a 5-(trifluoromethyl)pyridine intermediate for downstream synthetic applications, the overall yield and step-economy are critical. Direct synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine via hydrolysis proceeds with a reported yield of 81% after purification by recrystallization from ethanol [1]. In contrast, the reverse transformation—converting the 2-hydroxy derivative to the 2-chloro derivative—requires harsher chlorinating agents (e.g., POCl₃) and typically yields the product in a lower range of 68–75% . This difference highlights a strategic advantage: sourcing the 2-hydroxy derivative directly circumvents a low-yielding, corrosive chlorination step that is often necessary when starting from the 2-chloro analog.

Organic Synthesis Process Chemistry Agrochemical Intermediates

Tautomer-Dependent Electronic Modulation: pKa Differentiation from 2-Methoxy-5-(trifluoromethyl)pyridine

The 2-hydroxy group exists in equilibrium with its 2-pyridone tautomer, which imparts a labile proton (pKa ~11.4 for the pyridone N–H) that is absent in the 2-methoxy analog [1]. The XLogP3-AA value for 2-Hydroxy-5-(trifluoromethyl)pyridine is 0.6, whereas 2-Methoxy-5-(trifluoromethyl)pyridine (CAS 175277-45-9) exhibits a significantly higher logP of approximately 1.8 due to methylation of the hydroxyl group [2]. This difference of 1.2 log units corresponds to a ~16-fold difference in partition coefficient, which can substantially alter membrane permeability and metabolic stability in drug candidates [1] [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Validated Utility as a Crystallographic Fragment: HIV-1 Reverse Transcriptase Binding

In a crystallographic fragment screen, 5-(trifluoromethyl)pyridin-2-ol bound specifically to the W24 site of HIV-1 reverse transcriptase in complex with rilpivirine [1]. The X-ray structure (PDB ID: 8DXG) was determined at a resolution of 2.10 Å with R-free/R-work values of 0.225/0.201, confirming a well-defined binding pose [1]. This validated binding event provides a structural basis for using this compound as a starting fragment for lead optimization, a property not documented for the corresponding 2-chloro or 2-bromo analogs, which are typically employed as synthetic intermediates rather than direct biological probes [1].

Structural Biology Fragment-Based Drug Discovery Antiviral Research

Defined Metabolite in Herbicide Environmental Fate: Fluazifop-P-butyl Degradation

2-Hydroxy-5-(trifluoromethyl)pyridine is the primary heterocyclic metabolite identified in the environmental degradation of the widely used herbicide fluazifop-P-butyl [1]. In hydroponically grown maize plants dosed with the parent pyridone, directly coupled HPLC-NMR-MS/MS identified two major metabolites: the N-glucoside and O-malonylglucoside conjugates of 5-trifluoromethylpyridone [2]. In contrast, the 2-chloro analog is not a metabolite of fluazifop-P-butyl but rather a synthetic precursor; its environmental profile is distinct and not directly relevant for metabolism or residue studies of this herbicide class [3].

Environmental Science Agrochemical Metabolism Regulatory Compliance

Optimal Scientific and Industrial Use Cases for 2-Hydroxy-5-(trifluoromethyl)pyridine Based on Quantitative Differentiation


Agrochemical Intermediate: Direct Synthesis of Fluazifop-P-butyl Analogs and Metabolite Standards

Given its identity as the core heterocyclic metabolite of fluazifop-P-butyl [1], 2-Hydroxy-5-(trifluoromethyl)pyridine is the preferred starting material for synthesizing authentic metabolite standards for residue analysis and for developing next-generation herbicides with predictable degradation profiles. The 81% yield advantage in its synthesis from the 2-chloro precursor further supports its cost-effective procurement for large-scale agrochemical manufacturing [2].

Fragment-Based Drug Discovery: Lead Optimization for Antiviral and Kinase Targets

The validated binding of 5-(trifluoromethyl)pyridin-2-ol to HIV-1 reverse transcriptase at 2.10 Å resolution [3] establishes its utility as a privileged fragment for structure-based drug design. Its lower logP (0.6 vs. 1.8 for the 2-methoxy analog) makes it a more suitable starting point for optimizing solubility and metabolic stability in lead series targeting kinases, GPCRs, or other drug targets [4].

Transition Metal Catalysis: Ligand Design for Cross-Coupling Reactions

The unique electronic properties conferred by the 2-hydroxy/2-pyridone tautomer and the 5-trifluoromethyl group enable this compound to act as an effective chelating ligand for copper, palladium, and other transition metals [5]. This is particularly valuable in C–H activation and cross-coupling methodologies where the electron-withdrawing effect of the CF₃ group enhances oxidative addition rates compared to non-fluorinated pyridinol ligands [5].

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